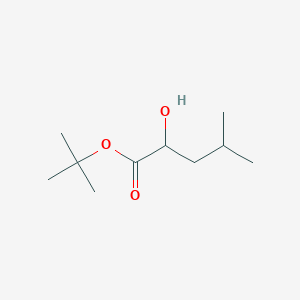

Tert-butyl 2-hydroxy-4-methylpentanoate

Description

Tert-butyl 2-hydroxy-4-methylpentanoate (CAS: 19892-92-3) is a chiral ester with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.26 g/mol . It exists in two enantiomeric forms: (R)- and (S)-tert-butyl 2-hydroxy-4-methylpentanoate, both of which are synthesized for research and industrial applications . Key physical properties include a predicted boiling point of 206.0±8.0°C, density of 0.963±0.06 g/cm³, and a pKa of 13.07±0.20 . This compound is primarily used in non-medical contexts, such as chemical synthesis intermediates or flavor/aroma studies in oenology .

Properties

IUPAC Name |

tert-butyl 2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBSPWXNWZNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-2-hydroxy-4-methylpentanoate typically involves the esterification of ®-2-hydroxy-4-methylpentanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl ®-2-hydroxy-4-methylpentanoate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of anhydrous conditions and high-purity reactants is crucial to obtain a high-quality product. Additionally, the reaction mixture is often subjected to distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl ®-2-hydroxy-4-methylpentanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group in tert-butyl ®-2-hydroxy-4-methylpentanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry: Tert-butyl ®-2-hydroxy-4-methylpentanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It is also employed in the development of enzyme inhibitors.

Medicine: Tert-butyl ®-2-hydroxy-4-methylpentanoate is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates that target specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with tert-butyl 2-hydroxy-4-methylpentanoate, differing in ester groups, stereochemistry, or biological roles:

Ethyl 2-Hydroxy-4-Methylpentanoate

- Structure : Ethyl ester analog.

- Applications: A key aroma compound in wines, contributing to fruity notes. Enantiomers (R)- and (S)-ethyl 2-hydroxy-4-methylpentanoate have distinct olfactory thresholds: (R)-enantiomer: Threshold = 126 μg/L. (S)-enantiomer: Threshold = 55 μg/L .

- Synergistic Effects : A 95:5 (R:S) mixture enhances fruity perception in red wines .

- Synthesis : Produced via yeast fermentation or chemical synthesis .

Methyl 2-Hydroxy-4-Methylpentanoate

- Structure : Methyl ester variant (CAS: 40348-72-9).

- Role : Less studied but identified in metabolite databases (HMDB0036231) .

- Applications: Potential use in flavor chemistry, though less prominent than ethyl or tert-butyl analogs.

Calcium 2-Hydroxy-4-Methylpentanoate

- Structure : Calcium salt of the parent acid.

- Applications :

- Regulatory Status: Not yet approved for human use, pending clinical trials .

2-Hydroxy-4-Methylpentanoic Acid (Parent Acid)

- Structure : Free acid form.

- Biological Role :

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enantiomeric Properties in Wine Chemistry

| Compound | Enantiomer | Olfactory Threshold (μg/L) | Contribution to Aroma |

|---|---|---|---|

| Ethyl 2-hydroxy-4-methylpentanoate | (R) | 126 | Subtle fruity notes |

| Ethyl 2-hydroxy-4-methylpentanoate | (S) | 55 | Enhanced fruity perception |

| This compound | (R) | Not reported | Research use (chiral studies) |

Research Implications and Gaps

- Tert-Butyl Derivative: Limited data on its direct biological or industrial applications compared to ethyl and calcium analogs. Further studies could explore its role in asymmetric synthesis or specialty chemicals.

- Calcium Salt : While promising for nutrition, human trials are needed to validate preclinical findings .

- Ethyl Ester: Dominates oenology research; its stereochemical effects on wine aging warrant deeper investigation .

Q & A

Advanced Research Question

- Docking Studies : Predict binding affinity to target proteins (e.g., using AutoDock Vina).

- QSAR Models : Relate structural features (e.g., logP, steric bulk) to bioactivity.

- MD Simulations : Assess conformational stability in biological membranes.

Tools like Schrödinger Suite or Gaussian 09 optimize synthetic feasibility and ADMET profiles .

What are the best practices for ensuring reproducibility in multi-step syntheses involving this compound?

Advanced Research Question

- Critical Intermediate Tracking : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress.

- DoE Optimization : Screen variables (e.g., catalyst, solvent) via fractional factorial designs.

- Cross-Lab Validation : Share detailed protocols (e.g., reaction quenching steps) via platforms like Zenodo or protocols.io .

How does the steric bulk of the tert-butyl group influence reactivity in downstream reactions?

Advanced Research Question

The tert-butyl group acts as a protecting group for the hydroxyl moiety, reducing nucleophilic attack but potentially hindering access to reactive sites. Steric parameters (e.g., Tolman cone angle) can be calculated to predict steric effects in catalysis or coupling reactions. Comparative studies with smaller protecting groups (e.g., methyl) reveal trade-offs between stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.